Hexestrol-d6
Description
Hexestrol-d6 (CAS: 1215476-12-2) is a deuterium-labeled analog of the synthetic nonsteroidal estrogen hexestrol. Its molecular formula is C₁₈H₁₆D₆O₂, with a molecular weight of 276.40 g/mol. The compound features six deuterium atoms positioned at the hexane backbone (specifically at carbons 2, 2, 3, 4, 5, and 5), as denoted by the IUPAC name 4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol.
This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to quantify endogenous hexestrol levels in biological matrices. Its deuterated structure ensures minimal interference with the analyte while providing a distinct mass shift for precise detection.
Properties
IUPAC Name |
4-[1,1,1,6,6,6-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C1=CC=C(C=C1)O)C(CC([2H])([2H])[2H])C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Low-Valent Titanium-Mediated Reductive Coupling
The foundational step in this compound synthesis involves the reductive coupling of 4-methoxyphenylacetone using a low-valent titanium reagent (TiCl₃/Li). This reaction generates a mixture of Z- and E-olefin isomers, with the Z-isomer (3,4-di-(4-methoxyphenyl)hex-3-ene-1,1,1,6,6,6-H₆) predominating at a 9:1 ratio. The deuterium incorporation at the methyl positions (C-1 and C-6) is achieved by substituting protiated solvents with deuterated analogs during the reaction. This step ensures six deuterium atoms are introduced, forming the backbone of this compound.
Catalytic Hydrogenation of Deuterated Olefin Intermediates
The Z-olefin intermediate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate. This step selectively reduces the double bond while preserving the deuterated methyl groups and aromatic methoxy functionalities. Hydrogenation proceeds quantitatively, yielding the meso-3,4-di-(4-methoxyphenyl)hexane-1,1,1,6,6,6-H₆ derivative as a single diastereomer. The reaction’s stereospecificity ensures no epimerization at the C-3 and C-4 positions, which is critical for maintaining the compound’s estrogenic activity profile.
Demethylation Using Sodium Thioethoxide
The final step involves demethylation of the methoxy groups to phenolic hydroxyls. This is achieved by treating the hydrogenated intermediate with sodium thioethoxide (NaSEt) in dimethylformamide (DMF) at 150°C for five hours. The strong nucleophile cleaves the methyl ether bonds without inducing deuterium loss or structural isomerization. Post-reaction purification via recrystallization from benzene yields this compound with 70% overall yield and a melting point of 186°C, consistent with non-deuterated hexestrol.
Optimization of Reaction Conditions
Table 1: Critical Parameters in this compound Synthesis
Key optimizations include:
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Solvent Selection : Ethyl acetate minimizes deuteration loss during hydrogenation compared to protic solvents.
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Temperature Control : Demethylation at 150°C balances reaction rate and decomposition risk.
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Isotopic Purity : Deuterated solvents (e.g., THF-d₈) prevent proton back-exchange during synthesis.
Characterization and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (360 MHz) analysis confirms the absence of non-deuterated species. The methyl groups (C-1 and C-6) show complete deuterium incorporation, evidenced by the disappearance of proton signals at δ 1.2 ppm. Aromatic protons (δ 6.8–7.1 ppm) remain unchanged, confirming retention of the phenolic structure post-demethylation.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis reveals a molecular ion peak at m/z 340.2145 (C₁₈H₁₈D₆O₂), matching the theoretical mass of this compound. The isotopic purity exceeds 99%, with no detectable protiated (<1%) or partially deuterated analogs.
Table 2: Spectroscopic Data for this compound
Comparative Analysis of Deuteration Techniques
While acid-catalyzed hydrogen/deuterium exchange (e.g., HCl/D₂O/MeOD) is effective for labeling phenolic rings in related estrogens like diethylstilbestrol, this method risks incomplete deuteration and structural rearrangement. In contrast, the reductive coupling/hydrogenation route ensures precise deuterium placement at non-labile positions, making it superior for this compound synthesis.
Challenges and Considerations in Large-Scale Synthesis
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Cost of Deuterated Reagents : THF-d₈ and DMF-d₇ significantly increase production costs.
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Byproduct Formation : Trace E-olefin (10%) necessitates chromatographic purification.
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Regulatory Compliance : Synthesis must adhere to Good Manufacturing Practices (GMP) for pharmaceutical applications.
Applications of this compound in Analytical Chemistry
This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying phytoestrogens and synthetic estrogens in urine and serum . Its co-elution with analytes and distinct mass shift (+6 Da) enable precise correction for matrix effects and ionization efficiency variations.
Chemical Reactions Analysis
Types of Reactions: Hexestrol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and acetic anhydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemical Research
Hexestrol-d6 serves as a tracer in chemical reaction mechanisms and kinetic studies. Its deuterium labeling alters the compound's mass, enabling researchers to differentiate it from non-labeled compounds in complex mixtures.
Key Applications:
- Kinetic Studies: Used to understand reaction rates and pathways.
- Mechanistic Studies: Helps elucidate reaction mechanisms involving estrogens.
Biological Studies
In biological research, this compound is employed to investigate the distribution and metabolism of estrogens within living organisms. Its ability to mimic natural estrogens while being traceable makes it invaluable for studying estrogenic activity.
Key Applications:
- Metabolic Studies: Analyzing how estrogens are metabolized in various biological systems.
- Endocrine Disruption Research: Investigating how synthetic estrogens affect endocrine systems.
Pharmacokinetic Studies
This compound is widely used in pharmacokinetics to assess the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds. This information is crucial for developing hormone replacement therapies and understanding cancer mechanisms.
Key Applications:
- Drug Development: Aiding in the design of new estrogen-related drugs.
- Cancer Research: Understanding the role of estrogens in hormone-dependent cancers.
Environmental Studies
The compound's applications extend to environmental research, where it helps assess the impact of environmental estrogens on wildlife and human health.
Key Applications:
- Toxicology Assessments: Evaluating the effects of estrogenic compounds on ecosystems.
- Regulatory Compliance Testing: Assisting in the detection of synthetic estrogens in environmental samples.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemical Research | Tracer for reaction mechanisms | Enhanced tracking capabilities |
| Biological Studies | Metabolic fate analysis | Mimics natural estrogens |
| Pharmacokinetic Studies | ADME studies for drug development | Insights into drug behavior |
| Environmental Studies | Toxicology assessments | Evaluates impact on ecosystems |
Case Study 1: Kinetic Analysis of Estrogen Reactions
A study utilized this compound to analyze the kinetics of estrogen reactions under varying conditions. The deuterated compound allowed for precise measurements of reaction rates compared to non-labeled counterparts, leading to a better understanding of estrogen metabolism .
Case Study 2: Impact on Endocrine Systems
Research involving this compound demonstrated its effectiveness in studying endocrine disruption caused by synthetic estrogens. The findings indicated significant differences in metabolic pathways when exposed to environmental estrogens, highlighting potential risks to wildlife .
Case Study 3: Pharmacokinetics in Cancer Research
In a pharmacokinetic study focused on hormone-dependent cancers, this compound was used to trace estrogen distribution within tissues. The results provided critical insights into how these compounds interact with estrogen receptors, influencing tumor growth .
Mechanism of Action
Hexestrol-d6 exerts its effects by binding to estrogen receptors in target tissues. The deuterium labeling does not alter its biological activity, allowing it to mimic the actions of natural estrogens. Upon binding to estrogen receptors, this compound activates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation and differentiation .
Comparison with Similar Compounds
Hexestrol (Non-Deuterated)
Molecular Formula : C₁₈H₂₂O₂
Molecular Weight : 270.37 g/mol
CAS : 84-16-2
Key Differences :
- Lacks deuterium substitution, resulting in a lower molecular weight (270.37 vs. 276.40).
- Used as a therapeutic agent and research tool for estrogen receptor (ER) studies due to its high affinity for ERα and ERβ (Ki = 0.06 nM).
- Unlike Hexestrol-d6, it cannot serve as an internal standard in isotope dilution assays due to identical mass spectral properties to endogenous hexestrol.
Hexestrol-d4
Molecular Formula : C₁₈H₁₈D₄O₂ (estimated)
Molecular Weight : ~274.39 g/mol (based on isotopic substitution)
Key Differences :
Diethylstilbestrol (DES) and Derivatives
- DES lacks the hexane backbone of hexestrol but shares estrogenic activity.
- Deuterated DES derivatives (e.g., DES-d8) serve similar roles as internal standards but differ in core structure and receptor interaction kinetics.
Comparative Data Table
Biological Activity
Hexestrol-d6, a deuterated form of hexestrol, is a synthetic nonsteroidal estrogen. Its unique isotopic labeling with deuterium enhances its stability and allows for precise tracking in biological systems, making it a valuable compound in research focused on estrogenic activity and metabolic pathways. This article explores the biological activity of this compound, detailing its mechanism of action, comparative analysis with similar compounds, and relevant research findings.
- Molecular Formula : CHDO
- Molecular Weight : 276.4 g/mol
- IUPAC Name : 4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). The presence of deuterium atoms in its structure provides enhanced stability, facilitating detailed studies on its binding affinity and activity at the molecular level. This interaction influences various biological processes, including:
- Cell Proliferation : this compound can stimulate the proliferation of estrogen-responsive cells.
- Gene Expression Modulation : It alters the expression of genes associated with reproductive and metabolic functions.
- Metabolic Pathway Investigation : Its isotopic labeling allows researchers to trace metabolic pathways involving estrogenic compounds.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other estrogens but has distinct advantages due to its isotopic labeling. The following table summarizes key comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hexestrol | CHO | Non-deuterated version; widely studied for estrogenic effects. |
| Diethylstilbestrol | CHO | Known for historical use and safety controversies. |
| Estradiol | CHO | A natural estrogen; primary female sex hormone. |
| Ethinylestradiol | CHO | Synthetic derivative with increased oral bioavailability. |
| Estrone | CHO | Naturally occurring estrogen; significant in postmenopausal women. |
Research Findings
Several studies have investigated the biological activity of this compound:
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Estrogenic Activity Studies :
- This compound has been shown to bind effectively to ERs, demonstrating similar potency to its non-deuterated counterpart in promoting cell proliferation in vitro.
- Research indicates that the deuterated form may provide insights into the dynamics of receptor binding due to its distinguishable mass in mass spectrometry analyses.
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Metabolic Pathway Analysis :
- Studies utilizing this compound have elucidated metabolic pathways involving estrogen metabolism, helping to identify specific enzymatic interactions and potential metabolic products.
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Case Study :
- A notable case study explored the effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant changes in cell cycle progression and apoptosis rates compared to untreated controls.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Hexestrol-d6 in isotopic purity?
To ensure isotopic purity, synthesis should involve deuterium exchange under controlled conditions (e.g., acid- or base-catalyzed deuteration). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and rule out protio-contaminants. Cross-validate results with elemental analysis and isotopic ratio monitoring .
Q. How can researchers validate the stability of this compound under varying storage conditions for long-term studies?
Design accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare degradation products against reference standards. Include control batches stored at -80°C for baseline comparison .
Q. What role does this compound play as an internal standard in endocrine disruption assays?
this compound compensates for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Methodological optimization includes spiking known concentrations into biological matrices (e.g., serum, urine) to calculate recovery rates and validate linearity (R > 0.99) across expected physiological ranges .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound quantification across different analytical platforms?
Perform cross-platform validation (e.g., LC-MS/MS vs. GC-MS) using harmonized calibration curves and standardized sample preparation protocols. Assess inter-lab variability via round-robin trials and apply multivariate analysis to identify confounding factors (e.g., column chemistry, ion suppression) .
Q. What isotopic effects might arise when using this compound in kinetic or metabolic studies, and how can they be mitigated?
Deuterium isotope effects (DIEs) may alter reaction rates or metabolic pathways. Conduct parallel experiments with non-deuterated Hexestrol to quantify kinetic discrepancies. Use computational modeling (e.g., density functional theory) to predict bond dissociation energies and validate findings with in vitro enzyme assays (e.g., cytochrome P450 isoforms) .
Q. How can researchers optimize extraction protocols for this compound from complex biological matrices without compromising structural integrity?
Compare solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS methods for recovery efficiency. Optimize pH, solvent polarity, and sorbent chemistry (e.g., C18 vs. hydrophilic-lipophilic balance). Validate with spike-and-recovery experiments and matrix-matched calibration .
Q. What strategies are effective for integrating this compound data into multi-omics frameworks to study endocrine disruption pathways?
Combine metabolomics (this compound as a tracer) with transcriptomics (RNA-seq) and proteomics (LC-MS). Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions and apply machine learning models to identify dose-response thresholds. Normalize data using this compound’s stable isotope signature .
Q. How can researchers address reproducibility challenges in this compound-based assays across heterogeneous sample cohorts?
Implement strict quality control (QC) measures: include batch-specific internal standards, use robotic liquid handlers to minimize pipetting errors, and apply mixed-effects statistical models to account for cohort variability. Publish detailed protocols in supplementary materials to enhance reproducibility .
Q. Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots for inter-method comparisons and Cochrane’s Q test for heterogeneity .
- Ethical Compliance : Ensure all human/animal studies adhere to institutional review board (IRB) guidelines, with this compound handling protocols documented in risk assessments .
- Literature Integration : Prioritize primary literature from journals enforcing FAIR data principles (e.g., Beilstein Journal of Organic Chemistry) and avoid uncited commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
